molecular formula C11H13Br B8538971 4-(2-Methylprop-1-en-1-yl)benzyl bromide

4-(2-Methylprop-1-en-1-yl)benzyl bromide

Cat. No.: B8538971
M. Wt: 225.12 g/mol
InChI Key: MNNVCHIRQZLQQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methylprop-1-en-1-yl)benzyl bromide is a benzyl bromide derivative featuring a branched alkenyl substituent (2-methylprop-1-en-1-yl) at the para position of the aromatic ring. Benzyl bromides are pivotal alkylating agents in organic synthesis, with substituents dictating reactivity and applications .

Properties

Molecular Formula

C11H13Br

Molecular Weight

225.12 g/mol

IUPAC Name

1-(bromomethyl)-4-(2-methylprop-1-enyl)benzene

InChI

InChI=1S/C11H13Br/c1-9(2)7-10-3-5-11(8-12)6-4-10/h3-7H,8H2,1-2H3

InChI Key

MNNVCHIRQZLQQL-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=C(C=C1)CBr)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(2-Methylprop-1-en-1-yl)benzyl bromide with structurally related benzyl bromide derivatives, focusing on substituent effects, reactivity, and applications.

Table 1: Comparative Analysis of Benzyl Bromide Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications References
This compound (Target) 2-Methylprop-1-en-1-yl C₁₁H₁₃Br¹ ~213.1 Likely intermediate for coupling reactions; steric hindrance may influence SN2 kinetics
4-Methylbenzyl bromide Methyl C₈H₉Br 185.06 Moderate reactivity; used in alkylation and lab-scale synthesis
4-Methoxybenzyl bromide Methoxy C₈H₉BrO 201.06 Electron-donating group reduces electrophilicity; common in protective group chemistry
4-(Trifluoromethoxy)benzyl bromide Trifluoromethoxy C₈H₆BrF₃O 255.04 Electron-withdrawing group enhances reactivity; used in fluorinated drug intermediates
4-(Methoxycarbonyl)benzyl bromide² Methoxycarbonyl C₁₀H₉BrO₂ 249.09 High reactivity in Wittig reactions; precursor to phosphonium salts

²Derived from methyl 4-(bromomethyl)benzoate in .

Reactivity Trends

  • Electron-Donating Substituents (e.g., Methyl, Methoxy): These groups decrease the electrophilicity of the benzyl carbon, slowing SN2 reactions. For example, 4-methoxybenzyl bromide’s methoxy group stabilizes the aromatic ring via resonance, reducing alkylation efficiency compared to unsubstituted benzyl bromides .
  • Electron-Withdrawing Substituents (e.g., Trifluoromethoxy, Methoxycarbonyl): These enhance electrophilicity, accelerating nucleophilic substitution. 4-(Trifluoromethoxy)benzyl bromide’s trifluoromethoxy group increases polarity, making it valuable in fluorinated compound synthesis .
  • Steric Effects (e.g., 2-Methylprop-1-en-1-yl): The bulky alkenyl group in the target compound may hinder nucleophilic attack, favoring alternative pathways like elimination or conjugated addition .

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